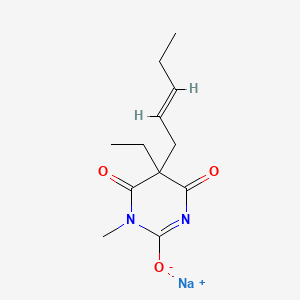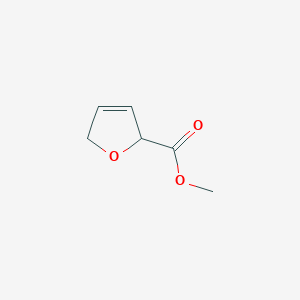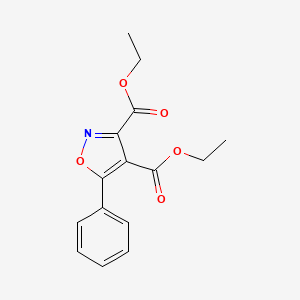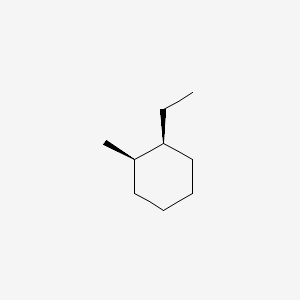
5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a synthetic organic compound with a complex structure. It belongs to the class of pyrimidinediones, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include ethyl iodide, methyl iodide, and pentenyl bromide, along with strong bases such as sodium hydroxide.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The sodiooxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidinediones, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-1-methyl-5-(2-pentenyl)-4,6(1H,5H)-pyrimidinedione: Lacks the sodiooxy group, resulting in different chemical properties.
5-Ethyl-1-methyl-5-(2-pentenyl)-2-hydroxy-4,6(1H,5H)-pyrimidinedione: Contains a hydroxy group instead of sodiooxy, affecting its reactivity and applications.
Uniqueness
5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to the presence of the sodiooxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H17N2NaO3 |
|---|---|
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
sodium;5-ethyl-1-methyl-4,6-dioxo-5-[(E)-pent-2-enyl]pyrimidin-2-olate |
InChI |
InChI=1S/C12H18N2O3.Na/c1-4-6-7-8-12(5-2)9(15)13-11(17)14(3)10(12)16;/h6-7H,4-5,8H2,1-3H3,(H,13,15,17);/q;+1/p-1/b7-6+; |
InChI-Schlüssel |
IDBQJNKDTGUJDW-UHDJGPCESA-M |
Isomerische SMILES |
CC/C=C/CC1(C(=O)N=C(N(C1=O)C)[O-])CC.[Na+] |
Kanonische SMILES |
CCC=CCC1(C(=O)N=C(N(C1=O)C)[O-])CC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13812841.png)


![(3R)-3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanylmethylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propanoic acid](/img/structure/B13812859.png)







